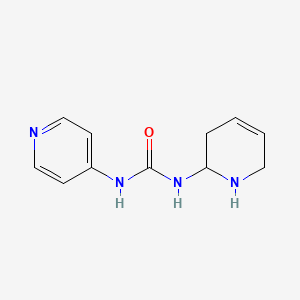
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydropyridine ring connected by a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea typically involves the reaction of a pyridine derivative with a tetrahydropyridine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be catalyzed by a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could yield a piperidine derivative.
科学研究应用
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action for 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
相似化合物的比较
Similar Compounds
1-(Pyridin-4-yl)-3-(piperidin-2-yl)urea: Similar structure but with a fully saturated piperidine ring.
1-(Pyridin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with two pyridine rings.
Uniqueness
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is unique due to the presence of both a pyridine and a tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to its fully saturated or fully aromatic analogs.
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
1-pyridin-4-yl-3-(1,2,3,6-tetrahydropyridin-2-yl)urea |
InChI |
InChI=1S/C11H14N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-2,4-5,7-8,10,13H,3,6H2,(H2,12,14,15,16) |
InChI 键 |
QRTWUGDVZHDWMO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCNC1NC(=O)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


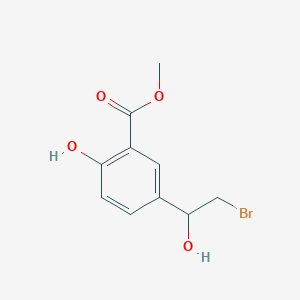
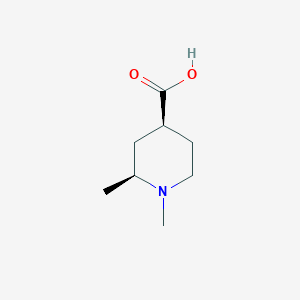
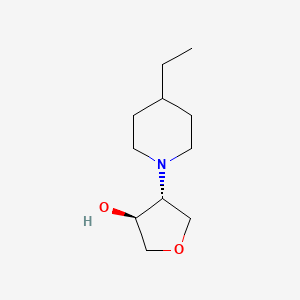
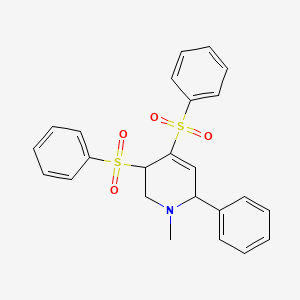
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
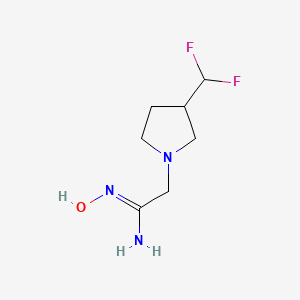
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
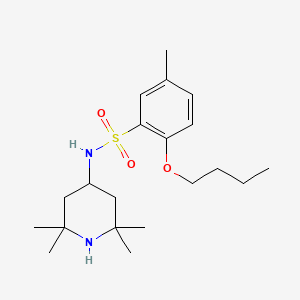
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
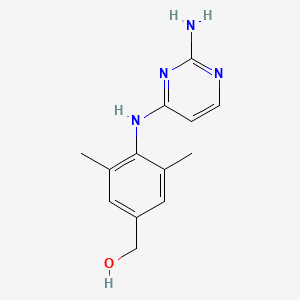
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
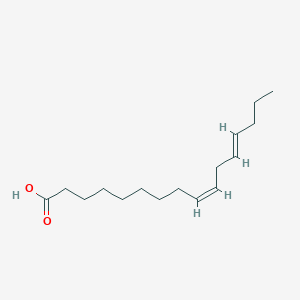
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
